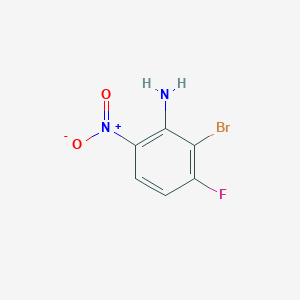

2-Bromo-3-fluoro-6-nitroaniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-bromo-3-fluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVLWVONLAQTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598750 | |

| Record name | 2-Bromo-3-fluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218764-80-7 | |

| Record name | 2-Bromo-3-fluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-fluoro-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-fluoro-6-nitroaniline: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-fluoro-6-nitroaniline, a halogenated and nitrated aromatic amine with significant potential as a building block in the synthesis of complex organic molecules. Due to its specific substitution pattern, this compound is of interest to researchers in medicinal chemistry and materials science. This document outlines its chemical properties, a proposed synthetic route with a detailed experimental protocol, and its potential applications, particularly in drug development.

Chemical and Physical Properties

Quantitative data for this compound and its structural analogs are summarized in the table below for comparative analysis. The data for the target compound is limited, reflecting its status as a specialized research chemical.

| Property | This compound | 2-Bromo-3-fluoro-6-nitrophenol | 2-Bromo-5-fluoro-4-nitroaniline | 6-Bromo-4-fluoro-3-methyl-2-nitroaniline |

| CAS Number | 1218764-80-7[1] | 103979-08-4[2] | 952664-69-6[3] | 1432795-02-2[4] |

| Molecular Formula | C₆H₄BrFN₂O₂[1] | C₆H₃BrFNO₃[2] | C₆H₄BrFN₂O₂[3] | C₇H₆BrFN₂O₂[4] |

| Molecular Weight | 235.01 g/mol [1] | 235.99 g/mol [2] | 235.01 g/mol [3] | 249.04 g/mol [4] |

| Appearance | Not specified | Not specified | Not specified | Not specified |

| Melting Point | Not specified | Not specified | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | Not specified | Not specified |

| Solubility | Likely soluble in common organic solvents | Not specified | Not specified | Not specified |

Proposed Synthesis of this compound

A proposed two-step synthetic pathway is outlined below, starting from the commercially available 2-bromo-3-fluoroaniline. This pathway involves a protection step, followed by nitration and deprotection.

Experimental Protocol

Step 1: Acetylation of 2-Bromo-3-fluoroaniline

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-fluoroaniline (1 equivalent) in glacial acetic acid.

-

Reagent Addition: Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. The acetylated product, N-(2-bromo-3-fluorophenyl)acetamide, will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol/water to yield the pure product.

Step 2: Nitration of N-(2-bromo-3-fluorophenyl)acetamide

-

Reaction Setup: In a 100 mL round-bottom flask, add the dried N-(2-bromo-3-fluorophenyl)acetamide from the previous step to concentrated sulfuric acid at 0°C.

-

Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

-

Reagent Addition: Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature below 10°C.

-

Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product, N-(2-bromo-3-fluoro-6-nitrophenyl)acetamide, will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the washings are neutral, and dry.

Step 3: Hydrolysis of N-(2-bromo-3-fluoro-6-nitrophenyl)acetamide

-

Reaction Setup: Suspend the crude N-(2-bromo-3-fluoro-6-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.

-

Reaction: Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate. The desired product, this compound, will precipitate.

-

Purification: Collect the crude product by vacuum filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Applications in Drug Development

Halogenated and nitrated anilines are valuable intermediates in the pharmaceutical industry.[7] The presence of bromo, fluoro, and nitro functional groups in this compound offers multiple reaction sites for further chemical modifications, making it a versatile building block for the synthesis of novel drug candidates.[1]

-

Fluorine: The introduction of fluorine atoms into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability.[7]

-

Bromine: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, allowing for the construction of complex molecular architectures.

-

Amino and Nitro Groups: The amino group can be diazotized and converted into a variety of other functional groups. The nitro group can be reduced to an amine, providing another point for derivatization.

This trifunctional nature makes this compound a promising starting material for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, antivirals, and central nervous system agents.

Visualizations

Proposed Synthesis Workflow

Caption: A proposed three-step synthesis of this compound.

Logical Relationship of Functional Groups in Drug Design

Caption: The influence of functional groups on pharmacological properties.

References

- 1. This compound [myskinrecipes.com]

- 2. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromo-4-fluoro-3-methyl-2-nitroaniline | C7H6BrFN2O2 | CID 124706762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Bromo-3-fluoro-6-nitroaniline: A Key Building Block in Pharmaceutical and Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-fluoro-6-nitroaniline, identified by CAS number 1218764-80-7, is a highly functionalized aromatic compound.[1] Its unique substitution pattern, featuring bromo, fluoro, nitro, and amino groups, makes it a valuable intermediate in the synthesis of complex organic molecules.[1] This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with detailed experimental considerations, and its applications, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic positioning of its functional groups allows for a variety of chemical modifications, positioning it as a key building block in medicinal chemistry and materials science.

Chemical and Physical Properties

Precise experimental data for this compound is not widely published. However, based on data from suppliers and structurally similar compounds, we can compile the following key properties.

| Property | Value | Source/Analogy |

| CAS Number | 1218764-80-7 | [1] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |

| Molecular Weight | 235.01 g/mol | [1] |

| Physical Form | Bright yellow solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | 2-8°C | [1] |

Note: Some physical properties are inferred from supplier data sheets for the compound and its close analogs.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Nitration of 2-Bromo-3-fluoroaniline

This proposed method involves the electrophilic nitration of 2-bromo-3-fluoroaniline. The directing effects of the substituents on the aniline ring (the amino group being ortho-, para-directing and activating, while the halogens are ortho-, para-directing and deactivating) will influence the regioselectivity of the nitration.

dot

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from standard nitration procedures for anilines.

Materials:

-

2-Bromo-3-fluoroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water (deionized)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-3-fluoroaniline (1.0 eq) in concentrated sulfuric acid at 0°C in an ice bath. Stir until a homogeneous solution is obtained.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1 volume) dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Applications in Drug Development and Agrochemicals

This compound is primarily utilized as a building block in organic synthesis.[1] The presence of multiple reactive sites allows for its incorporation into larger, more complex molecules with potential biological activity.

-

Pharmaceutical Intermediate: The structural motifs present in this molecule are common in pharmacologically active compounds. The aniline group can be diazotized and converted to other functional groups, the nitro group can be reduced to an amine for further derivatization, and the bromo and fluoro groups can influence the electronic properties and metabolic stability of a final drug product.[4] Compounds with similar substitution patterns, like 2-bromo-6-fluoroaniline, are known intermediates in the synthesis of antiviral drugs such as Letermovir.[5] This suggests that this compound could be a key starting material for novel therapeutics in areas such as oncology, virology, and inflammatory diseases.

-

Agrochemical Synthesis: The development of new herbicides and pesticides often relies on novel aromatic scaffolds.[1] The specific combination of halogens and a nitro group can contribute to the desired bioactivity and environmental profile of an agrochemical.

dot

Caption: Role as a versatile chemical building block.

Signaling Pathway Interactions

As a chemical intermediate, this compound is not expected to have direct interactions with biological signaling pathways. Its significance lies in its use for synthesizing molecules that are designed to modulate specific biological targets within these pathways. For instance, drug candidates synthesized from this building block could potentially be developed as kinase inhibitors, receptor antagonists, or enzyme modulators, thereby influencing cellular signaling in disease states. The specific pathway targeted would depend on the final molecular structure of the active pharmaceutical ingredient derived from this versatile scaffold.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of high-value chemical entities. Its utility in the pharmaceutical and agrochemical industries is underscored by the versatile reactivity of its functional groups. While detailed public data on its properties and synthesis are sparse, established chemical principles allow for the development of robust synthetic procedures. For researchers in drug discovery and development, this compound represents a promising starting point for the creation of novel molecules with therapeutic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

Molecular structure and weight of 2-Bromo-3-fluoro-6-nitroaniline

An In-depth Technical Guide to 2-Bromo-3-fluoro-6-nitroaniline

This technical guide provides a comprehensive overview of the molecular structure, properties, and key data for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a substituted aniline derivative. Its chemical structure incorporates a bromine atom, a fluorine atom, and a nitro group attached to the aniline core, making it a valuable building block in organic synthesis.

Compound Identification

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-3-bromo-4-fluoronitrobenzene[1] |

| CAS Number | 1218764-80-7[1] |

Physicochemical Properties

Key quantitative data regarding the physicochemical properties of this compound are presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrFN₂O₂ | [1][2] |

| Molecular Weight | 235.01 g/mol | [1][2] |

| Appearance | Bright yellow solid | [1] |

| Purity | 97% | [1] |

| Storage Temperature | 2-8℃ | [2] |

Logical Relationship of Chemical Identifiers

The diagram below illustrates the interconnectedness of the primary identifiers for this compound.

Caption: Logical map of this compound identifiers.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves the amination of a suitable precursor, 1,2-dibromo-3-fluoro-6-nitrobenzene, by adapting a known procedure for a similar compound.

Reaction Scheme:

1-bromo-2-fluoro-3-nitrobenzene + NH₃/CH₃OH → 2-Bromo-6-nitroaniline

This reaction scheme is for a similar, non-fluorinated compound and is provided for illustrative purposes.

Materials and Reagents:

-

1,2-Dibromo-3-fluoro-6-nitrobenzene (precursor)

-

Ammonia in Methanol (7 M solution)

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 1,2-dibromo-3-fluoro-6-nitrobenzene and a 7 M solution of ammonia in methanol would be placed in a sealed tube.

-

The sealed tube is then heated to 100°C for approximately 16 hours with continuous stirring.

-

After the reaction period, the solvent would be removed under reduced pressure.

-

The resulting residue is dissolved in water and then extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with brine.

-

The washed organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude product, this compound.

-

Further purification could be achieved through recrystallization or column chromatography.

Disclaimer: This is a proposed protocol based on the synthesis of a similar compound[3]. The actual experimental conditions may need to be optimized for the synthesis of this compound.

References

Spectroscopic and Technical Profile of 2-Bromo-3-fluoro-6-nitroaniline

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, potential synthetic pathways, and generalized experimental protocols for the characterization of 2-Bromo-3-fluoro-6-nitroaniline. This compound, with the CAS number 1218764-80-7, is a valuable building block in medicinal chemistry and materials science.[1][2]

Chemical and Physical Properties

This compound has a molecular formula of C₆H₄BrFN₂O₂ and a molecular weight of 235.01 g/mol .[1] It is typically supplied as a bright yellow solid and is utilized in organic synthesis as an intermediate for creating more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2]

| Property | Value |

| CAS Number | 1218764-80-7 |

| Molecular Formula | C₆H₄BrFN₂O₂ |

| Molecular Weight | 235.01 g/mol |

| Appearance | Bright yellow solid |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. The spectrum for this compound is available through spectral databases. Key expected vibrational frequencies include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amine group.

-

C-H stretching (aromatic): Typically above 3000 cm⁻¹.

-

N-O stretching (nitro group): Strong absorptions around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

C=C stretching (aromatic): In the 1400-1600 cm⁻¹ region.

-

C-F stretching: In the 1000-1400 cm⁻¹ range.

-

C-Br stretching: Typically below 1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the two amine protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the bromine, fluorine, nitro, and amino substituents.

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached functional groups.

Mass Spectrometry (MS)

Experimental mass spectrometry data for this specific compound is not publicly available. However, the expected mass spectrum would show a molecular ion peak corresponding to the molecular weight (235.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units would be expected for the molecular ion and any bromine-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound would be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the compound. A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. For ¹³C NMR, a greater number of scans would be required to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC. The components are separated on a capillary column and then introduced into the mass spectrometer. For less volatile compounds, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with liquid chromatography (LC-MS) could be employed.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not documented, the metabolism of halogenated nitroaromatic compounds in biological systems generally follows established degradation pathways. These pathways are crucial for understanding the environmental fate and potential toxicity of such compounds.

Generalized Metabolic Pathway of Halogenated Nitroaromatic Compounds

The diagram below illustrates a generalized pathway for the microbial degradation of a halogenated nitroaromatic compound. The initial steps often involve the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. Subsequent steps can involve dehalogenation and ring cleavage.

Caption: Generalized microbial degradation pathway of this compound.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a synthesized or purchased sample of this compound is outlined below.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Bromo-3-fluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-3-fluoro-6-nitroaniline (C₆H₄BrFN₂O₂), a key intermediate in organic synthesis. Due to the limited availability of public data, this document focuses on providing detailed experimental protocols for determining its solubility and stability. The methodologies outlined herein are standard in the pharmaceutical and chemical industries, enabling researchers to generate reliable data for drug development and other scientific applications. This guide includes protocols for solubility determination via gravimetric and UV-Vis spectrophotometric methods, as well as for assessing thermal, photolytic, and hydrolytic stability.

Introduction

This compound is a substituted aniline derivative with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility in these applications is highly dependent on its solubility in various solvent systems and its stability under different environmental conditions. A thorough understanding of these properties is crucial for process optimization, formulation development, and ensuring the quality and shelf-life of any resulting products. This guide addresses the current information gap by providing robust experimental procedures for the systematic evaluation of these critical parameters.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its basic physicochemical properties have been identified and are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄BrFN₂O₂ |

| Molecular Weight | 235.01 g/mol |

| CAS Number | 1218764-80-7 |

| Appearance | Solid (predicted) |

| Storage Temperature | 2-8℃ |

Predicted Solubility and Stability Profile

Based on its chemical structure, a qualitative prediction of the solubility and stability of this compound can be made:

-

Solubility : The presence of a polar amino (-NH₂) and nitro (-NO₂) group suggests potential solubility in polar organic solvents. The aromatic ring and halogen substituents (bromo- and fluoro-) indicate likely solubility in a range of non-polar and moderately polar organic solvents. However, its aqueous solubility is expected to be low.

-

Stability : The nitroaromatic structure suggests potential sensitivity to light (photostability) and high temperatures (thermal stability). The aniline moiety may be susceptible to oxidation. Hydrolytic degradation under strongly acidic or basic conditions is also possible.

Experimental Protocols for Solubility Determination

To address the absence of quantitative solubility data, two well-established methods are detailed below.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute dissolved in a known volume of a saturated solution.

Experimental Protocol:

-

Preparation of Saturated Solution : Add an excess amount of this compound to a sealed vial containing a known volume (e.g., 10 mL) of the selected solvent.

-

Equilibration : Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration : Filter the saturated solution using a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Sample Weighing : Accurately pipette a known volume of the clear filtrate into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation : Evaporate the solvent from the dish using a gentle heat source (e.g., a water bath or oven).

-

Drying and Final Weighing : Dry the residue to a constant weight in an oven at an appropriate temperature. The final weight of the residue represents the mass of the dissolved solute.

-

Calculation : The solubility can be calculated in terms of g/L or other relevant units.

A Comprehensive Technical Guide to 2-Bromo-3-fluoro-6-nitroaniline: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-fluoro-6-nitroaniline is a substituted aromatic amine that holds significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of bromo, fluoro, and nitro functional groups on an aniline scaffold makes it a valuable intermediate for the development of novel pharmaceuticals and agrochemicals.[1] This technical guide provides a thorough overview of the known chemical properties, a proposed synthesis protocol, and an exploration of the potential biological activities of this compound, drawing comparisons with structurally related molecules. The information is presented to support further research and application in medicinal chemistry and materials science.

Core Chemical Properties

While comprehensive experimental data for this compound is not extensively available in public literature, the following section summarizes its known properties and provides a framework for further characterization.

Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below. It is important to note that some physical properties, such as melting and boiling points, have not been widely reported and require experimental determination.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrFN₂O₂ | [2] |

| Molecular Weight | 235.01 g/mol | [1][2] |

| CAS Number | 1218764-80-7 | [2] |

| Appearance | Bright yellow solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | 2-8°C | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectral Data

Synthesis and Experimental Protocols

The primary application of this compound lies in its use as a synthetic intermediate.[1] While a specific, detailed experimental protocol for its synthesis is not published, a plausible synthetic route can be devised based on established methodologies for analogous compounds.

Proposed Synthesis of this compound

A potential synthetic pathway for this compound is outlined below. This proposed method is adapted from established procedures for the synthesis of similar substituted anilines.[3]

References

An In-depth Technical Guide to 2-Bromo-3-fluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluoro-6-nitroaniline is a highly functionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring bromo, fluoro, and nitro groups on an aniline scaffold, provides multiple reaction sites for the construction of more complex molecules. This guide offers a comprehensive review of the available technical data on this compound, focusing on its chemical properties, synthesis, and potential applications in research and development, particularly in the pharmaceutical and agrochemical sectors.[1]

Chemical Properties and Data

This compound is a bright yellow solid at room temperature.[2] The presence of electron-withdrawing groups (nitro and halogens) and an electron-donating group (amino) on the benzene ring significantly influences its reactivity and spectroscopic properties.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1218764-80-7 | [1] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |

| Molecular Weight | 235.01 g/mol | [1] |

| Appearance | Bright yellow solid | [2] |

Spectroscopic Data

While specific, detailed spectra for this compound are not widely published in peer-reviewed literature, a transmission Infrared (IR) spectrum is available.[3] Spectroscopic data for closely related compounds can provide insights into the expected spectral characteristics. For instance, the FTIR and FT-Raman spectra of 2-bromo-6-chloro-4-fluoroaniline have been analyzed in detail, showing characteristic C-H stretching vibrations in the 3000-3100 cm⁻¹ region and C-C stretching vibrations between 1400 and 1650 cm⁻¹.[4]

Synthesis

A plausible synthetic approach could involve the nitration of a bromo-fluoroaniline precursor or the bromination and fluorination of a nitroaniline precursor. The synthesis of related compounds, such as 2-bromo-3-fluoroaniline from 2-bromo-1-fluoro-3-nitrobenzene via reduction, suggests a potential final step in a synthetic pathway to the target molecule.[5]

The following diagram illustrates a generalized synthetic workflow for producing a polysubstituted aniline, which could be conceptually applied to the synthesis of this compound.

Caption: Generalized workflow for substituted aniline synthesis.

Applications in Research and Drug Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] The diverse functional groups on the aromatic ring allow for a variety of chemical transformations:

-

Amino Group: The aniline moiety can be diazotized and converted to other functional groups. It can also undergo N-alkylation or acylation.[6]

-

Bromo Group: The bromine atom is a good leaving group and can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-nitrogen bonds.[6]

-

Nitro Group: The nitro group can be reduced to an amino group, providing another site for functionalization. The strong electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution. The nitro group itself is a key pharmacophore in some biologically active molecules.[7]

The combination of these reactive sites makes this compound a versatile precursor for generating libraries of compounds for drug discovery screening. The presence of a fluorine atom is also of particular interest in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The following diagram illustrates the potential reaction pathways for this compound in synthetic chemistry.

Caption: Synthetic utility of this compound.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and reactions of this compound are not widely available in published literature. Researchers should refer to general methods for reactions such as nitration of haloanilines, bromination of fluoro-nitroanilines, and cross-coupling reactions of bromoanilines, and adapt them accordingly. Careful optimization of reaction conditions, including temperature, solvent, and catalyst, would be necessary.

For the synthesis of related nitroanilines, procedures often involve the use of a nitrating mixture of concentrated nitric and sulfuric acids at low temperatures.[8] The reduction of a nitro group to an amine can be achieved using various reagents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.[5]

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical fields. While detailed experimental data and specific applications are not extensively documented in publicly accessible sources, its molecular structure suggests a high degree of synthetic versatility. Further research into the reactivity and applications of this compound is warranted to fully explore its utility in developing new chemical entities. Researchers working with this compound should rely on established synthetic methodologies for substituted anilines and perform thorough analytical characterization to confirm the identity and purity of their products.

References

- 1. This compound [myskinrecipes.com]

- 2. rsc.org [rsc.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. jetir.org [jetir.org]

- 5. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 8. benchchem.com [benchchem.com]

Initial Synthesis Routes for 2-Bromo-3-fluoro-6-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed initial synthesis routes for 2-Bromo-3-fluoro-6-nitroaniline, a valuable building block in pharmaceutical and agrochemical research. Due to the limited availability of direct synthesis methods in peer-reviewed literature, this document outlines a plausible and chemically sound multi-step approach. The synthesis is broken down into two key stages: the preparation of the intermediate, 2-Bromo-3-fluoroaniline, followed by its regioselective nitration.

Proposed Synthesis Pathway

The proposed synthesis commences with the reduction of commercially available 2-bromo-3-fluoronitrobenzene to yield 2-bromo-3-fluoroaniline. This intermediate is then subjected to nitration to introduce the nitro group at the C6 position, yielding the target molecule, this compound.

Physical and chemical characteristics of 2-Bromo-3-fluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-Bromo-3-fluoro-6-nitroaniline is limited. This guide provides a comprehensive overview based on available information for the target compound and data from structurally similar molecules. All inferred data is clearly indicated.

Introduction

This compound is a substituted aromatic amine containing bromine, fluorine, and a nitro group. Such poly-substituted anilines are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The specific arrangement of the functional groups on the aniline ring offers a unique combination of steric and electronic properties, making it a potentially important building block for targeted molecular design. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromo and nitro groups provide reactive handles for further chemical transformations.

Physical and Chemical Characteristics

| Property | This compound | 2-Bromo-5-fluoro-4-nitroaniline (Isomer for Comparison) |

| Molecular Formula | C₆H₄BrFN₂O₂ | C₆H₄BrFN₂O₂ |

| Molecular Weight | 235.01 g/mol | 235.01 g/mol [1] |

| Appearance | Not specified | - |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Density | Not available | Not available |

| Solubility | Not available | Not available |

| InChI | InChI=1S/C6H4BrFN2O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,9H2 | InChI=1S/C6H4BrFN2O2/c7-3-1-6(10(11)12)4(8)2-5(3)9/h1-2H,9H2[1] |

| InChIKey | Not specified | PKDUOURYTVRBLI-UHFFFAOYSA-N[1] |

| CAS Number | Not specified | 952664-69-6[1] |

Spectral Data

-

FTIR Spectroscopy: An entry for an FTIR spectrum of this compound exists in the SpectraBase database, confirming the compound's characterization.[2] However, the spectrum itself is not publicly detailed.

-

NMR and Mass Spectrometry: There is no publicly available NMR or mass spectrometry data for this compound.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not available. However, a plausible and chemically sound method is the electrophilic nitration of the precursor, 2-bromo-3-fluoroaniline. The directing effects of the amino, bromo, and fluoro substituents would favor the introduction of the nitro group at the C6 position.

Proposed Synthetic Pathway: Nitration of 2-Bromo-3-fluoroaniline

The amino group is a strong activating, ortho-para director. The bromo and fluoro groups are deactivating but also ortho-para directing. The position para to the amino group is occupied by the bromo group. The positions ortho to the amino group are C2 (occupied by bromine) and C6. The C6 position is the most likely site for nitration due to steric hindrance at the C2 position and the strong activating effect of the amino group directing to the available ortho position.

Caption: Proposed synthesis of this compound.

Generalized Experimental Protocol for Nitration

This protocol is a generalized procedure based on standard nitration methods for anilines and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Protection of the Amino Group (Optional but Recommended):

-

To prevent oxidation of the aniline and to have better control over the regioselectivity, the amino group can be protected, for example, by acetylation with acetic anhydride to form 2-bromo-3-fluoroacetanilide.

-

-

Nitration:

-

The protected (or unprotected) 2-bromo-3-fluoroaniline is dissolved in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (typically 0-5 °C), maintained with an ice bath.

-

A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added dropwise to the stirred solution, ensuring the temperature remains low to control the reaction rate and prevent side reactions.

-

After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period, and then allowed to slowly warm to room temperature.

-

-

Work-up and Isolation:

-

The reaction mixture is carefully poured onto crushed ice, which will cause the nitrated product to precipitate.

-

The precipitate is collected by filtration and washed with cold water until the washings are neutral to remove residual acid.

-

If the amino group was protected, a deprotection step (e.g., acid or base hydrolysis) is required.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Caption: Experimental workflow for the proposed nitration.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups:

-

Amino Group: Can be diazotized and subsequently replaced by a variety of other functional groups. It can also undergo N-alkylation, N-acylation, and other reactions typical of anilines.

-

Bromo Group: Can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds, or Buchwald-Hartwig amination to form carbon-nitrogen bonds.

-

Nitro Group: Can be reduced to an amino group, providing a route to diamino derivatives.

-

Aromatic Ring: Susceptible to further electrophilic or nucleophilic aromatic substitution, with the existing substituents directing the position of new groups.

While no specific applications for this compound have been documented, its structural motifs are found in various biologically active molecules. Its potential as an intermediate in drug discovery is significant, allowing for the synthesis of a library of compounds for screening. The strategic placement of the bromo, fluoro, and nitro groups allows for sequential and site-selective modifications.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. The hazard profile must be inferred from related compounds.

Predicted Hazard Profile:

Based on the hazards of similar anilines containing bromo, fluoro, and nitro groups, this compound should be handled with caution as a substance that is likely:

-

Harmful if swallowed, in contact with skin, or if inhaled. [1]

-

A skin and eye irritant. [1]

-

Potentially causing respiratory irritation. [1]

-

Toxic to aquatic life.

Recommended Precautions:

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This technical guide provides a summary of the currently available information on this compound. Further experimental work is required to fully characterize its physical, chemical, and biological properties. Researchers working with this compound should proceed with appropriate caution and refer to safety data for structurally related compounds.

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of 2-Bromo-3-fluoro-6-nitroaniline

For Immediate Release

SHANGHAI, CN — December 25, 2025 — 2-Bromo-3-fluoro-6-nitroaniline, a poly-functionalized aromatic compound, is emerging as a highly versatile yet underexplored building block for research in drug discovery, medicinal chemistry, and materials science. This technical guide outlines the potential research avenues for this compound, providing a roadmap for scientists and developers to leverage its unique structural features. Its commercial availability makes it an accessible starting material for a wide range of synthetic applications.[1]

The strategic placement of bromo, fluoro, and nitro groups on the aniline scaffold offers a powerful toolkit for synthetic chemists. Each functional group can be selectively addressed to generate diverse libraries of novel compounds, making it a valuable precursor for creating complex molecular architectures.[1]

Physicochemical Properties and Data

A clear understanding of the fundamental properties of this compound is the first step in unlocking its research potential. While extensive experimental data is not yet widely published, the key identifiers and calculated properties are summarized below.

| Property | Value | Source |

| CAS Number | 1000017-91-5 | Supplier Data |

| Molecular Formula | C₆H₄BrFN₂O₂ | Supplier Data |

| Molecular Weight | 235.01 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Purity | Typically >97% | Commercial Suppliers |

Note: Properties such as melting point, boiling point, and solubility require experimental determination.

Core Research Area 1: Medicinal Chemistry and Drug Discovery

The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The unique substitutions on this compound make it an exceptionally promising starting point for developing novel drug candidates.

Kinase Inhibitor Scaffolds

Substituted anilines are prominent pharmacophores in the design of kinase inhibitors, a critical class of anticancer drugs. The fluorine atom can significantly enhance drug efficacy by improving metabolic stability, binding affinity, and modulating the pKa of nearby functional groups.[2][3][4] The general strategy involves the reduction of the nitro group to form a key diamine intermediate, which can then be elaborated into various heterocyclic systems known to interact with kinase ATP-binding sites.

Synthesis of Bioactive Heterocycles

The most powerful application of this molecule lies in its potential for conversion into 2-bromo-3-fluorobenzene-1,6-diamine. This ortho-phenylenediamine derivative is a gateway to a vast array of valuable heterocyclic structures, most notably benzimidazoles. Benzimidazoles are known to possess a wide range of pharmacological properties, including anti-inflammatory, antidepressant, and antibacterial activities.[5][6][7]

The logical workflow for this transformation and subsequent derivatization is outlined below.

Figure 1: Synthetic workflow from the starting material to high-value benzimidazole scaffolds.

Molecular Diversification via Cross-Coupling

The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[8][9][10] This allows for the introduction of a wide range of substituents (aryl, alkyl, heteroaromatic groups) to build molecular complexity. The C-Br bond is weaker than a C-Cl bond, making it more reactive and often requiring milder reaction conditions for oxidative addition to the palladium catalyst.[11] This enables late-stage functionalization, a powerful strategy in drug discovery for rapidly generating analogues for structure-activity relationship (SAR) studies.

Figure 2: Diversification strategy using the bromo group as a synthetic handle for cross-coupling.

Core Research Area 2: Materials Science

Beyond pharmaceuticals, nitroaniline derivatives are foundational in the synthesis of dyes and functional organic materials.

Azo Dyes and Pigments

Nitroanilines are critical intermediates in the production of azo dyes.[12][13][14] The synthesis involves the reduction of the nitro group to an amine, followed by diazotization and coupling with an appropriate coupling partner (e.g., phenols, anilines). The presence of the fluoro and bromo substituents on the resulting dye molecule could be investigated for their effects on key properties such as color fastness, thermal stability, and solubility.

Functional Polymers

Aniline derivatives can be polymerized to form polyaniline (PANI), a well-known conductive polymer.[12] Research could explore the synthesis of novel PANI derivatives from this compound. The substituents would modulate the electronic properties, solubility, and processability of the resulting polymer, potentially leading to new materials for sensors, anti-corrosion coatings, or organic electronics.[12]

Proposed Experimental Protocols

The following are detailed, representative methodologies for key transformations. Researchers should perform their own optimization and characterization.

Protocol 1: Reduction of the Nitro Group to Form the Key Diamine Intermediate

This protocol is based on standard procedures for the reduction of aromatic nitro groups using tin(II) chloride.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Solvent: Add ethanol (or a similar suitable solvent) to dissolve the starting material.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the solution in portions.

-

Reaction: Add concentrated hydrochloric acid (HCl) dropwise. The reaction is exothermic. Once the addition is complete, heat the mixture to reflux (typically 70-80°C) and monitor by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8). Caution: This is an exothermic process.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-bromo-3-fluorobenzene-1,6-diamine, can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Benzimidazole Derivative (Phillips Method)

This protocol describes the condensation of the resulting ortho-diamine with an aldehyde.[15]

-

Setup: In a round-bottom flask, dissolve the 2-bromo-3-fluorobenzene-1,6-diamine (1.0 eq) and a selected aromatic aldehyde (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC. Various catalysts, such as a catalytic amount of acid (e.g., TsOH) or an oxidizing agent, can be employed to improve yields and reaction times.[6]

-

Workup: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 2-substituted benzimidazole derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This is a general protocol for coupling the bromo-substituent with a boronic acid.

-

Setup: In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (or a derivative, 1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction: Heat the mixture (typically 80-110°C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by column chromatography.

Conclusion

This compound represents a chemical scaffold of significant untapped potential. Its multifunctional nature provides chemists with multiple, orthogonal synthetic handles to create diverse and complex molecules. The strategic pathways outlined in this guide—leading to kinase inhibitor cores, bioactive benzimidazoles, novel dyes, and functional polymers—demonstrate the breadth of research opportunities available. It is hoped that this technical overview will inspire and facilitate further investigation into this promising building block, accelerating innovation across the chemical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 7. [Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine, variously substituted in positions 4 and 5] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. chemiis.com [chemiis.com]

- 13. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Bromo-3-fluoro-6-nitroaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-3-fluoro-6-nitroaniline as a versatile intermediate in organic synthesis. The unique substitution pattern of this compound, featuring bromo, fluoro, nitro, and amino groups, offers multiple reaction sites for the construction of complex molecular architectures, particularly in the synthesis of novel pharmaceutical and agrochemical compounds.

Compound Profile

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₄BrFN₂O₂

-

Molecular Weight: 235.01 g/mol

-

Appearance: Yellow to orange crystalline solid

-

Key Reactive Sites:

-

Amino Group (-NH₂): Nucleophilic, suitable for diazotization, acylation, and alkylation. Can also direct ortho- and para- substitution.

-

Bromo Group (-Br): Susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

Nitro Group (-NO₂): Can be reduced to an amino group, enabling further functionalization, such as the formation of benzimidazoles.

-

Fluoro Group (-F): Generally stable, influences the electronic properties of the aromatic ring.

-

Key Applications in Organic Synthesis

This compound serves as a strategic building block in several key synthetic transformations:

-

Synthesis of Substituted Benzimidazoles: The ortho-nitroaniline moiety is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities including antimicrobial, antiviral, and antitumor properties.[1][2][3]

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent provides a handle for introducing aryl, heteroaryl, alkyl, and vinyl groups via Suzuki-Miyaura coupling, expanding molecular complexity.[4][5][6][7][8]

-

C-N Bond Formation: The bromo group can also participate in Buchwald-Hartwig amination reactions to form substituted diaryl amines, which are important structures in many pharmaceutical agents.[9][10][11][12]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-5-fluoro-2-substituted-1H-benzimidazoles

This protocol describes a two-step synthesis of substituted benzimidazoles from this compound. The first step involves the reduction of the nitro group to an amine, followed by cyclization with an aldehyde.

Step A: Reduction of this compound

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (absolute)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Bromo-2-fluorobenzene-1,4-diamine, which can be used in the next step without further purification.

Step B: Cyclization to form Benzimidazole

Materials:

-

3-Bromo-2-fluorobenzene-1,4-diamine (from Step A)

-

Substituted aldehyde (1.0 eq)

-

Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)

-

Ethanol

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude 3-Bromo-2-fluorobenzene-1,4-diamine in ethanol.

-

Add the desired substituted aldehyde (1.0 eq) followed by sodium metabisulfite (1.2 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired 4-Bromo-5-fluoro-2-substituted-1H-benzimidazole.

Representative Data (Hypothetical):

| Aldehyde (R-CHO) | Product | Yield (%) |

| Benzaldehyde | 4-Bromo-5-fluoro-2-phenyl-1H-benzimidazole | 85 |

| 4-Chlorobenzaldehyde | 4-Bromo-2-(4-chlorophenyl)-5-fluoro-1H-benzimidazole | 82 |

| 4-Methoxybenzaldehyde | 4-Bromo-5-fluoro-2-(4-methoxyphenyl)-1H-benzimidazole | 88 |

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene and Water (4:1 mixture)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed toluene/water solvent mixture.

-

Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Representative Data (Hypothetical):

| Arylboronic Acid (R-B(OH)₂) | Product | Yield (%) |

| Phenylboronic acid | 3-Fluoro-6-nitro-2-phenylaniline | 92 |

| 4-Methylphenylboronic acid | 3-Fluoro-6-nitro-2-(p-tolyl)aniline | 89 |

| 3-Thienylboronic acid | 3-Fluoro-6-nitro-2-(thiophen-3-yl)aniline | 78 |

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the C-N cross-coupling of this compound with a secondary amine.

Materials:

-

This compound

-

Secondary amine (e.g., morpholine, piperidine) (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Nitrogen or Argon gas

Procedure:

-

In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

-

Add this compound and anhydrous toluene.

-

Add the secondary amine.

-

Seal the tube and heat the mixture at 100 °C for 18-24 hours.

-

Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Representative Data (Hypothetical):

| Secondary Amine (R₂NH) | Product | Yield (%) |

| Morpholine | 4-(3-Fluoro-6-nitro-2-aminophenyl)morpholine | 85 |

| Piperidine | 1-(3-Fluoro-6-nitro-2-aminophenyl)piperidine | 81 |

| Diethylamine | N,N-Diethyl-3-fluoro-6-nitro-1,2-benzenediamine | 75 |

Safety Information

-

Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: The toxicological properties of this compound have not been fully investigated. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken. The hypothetical data is for illustrative purposes only and actual results may vary.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols: 2-Bromo-3-fluoro-6-nitroaniline as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-3-fluoro-6-nitroaniline in the synthesis of valuable heterocyclic compounds, specifically focusing on quinoxalines and benzimidazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4][5][6] The presence of bromo and fluoro substituents on the aniline precursor can significantly influence the physicochemical and pharmacological properties of the resulting heterocyclic products, potentially enhancing their efficacy and metabolic stability.[7]

Introduction to this compound

This compound is a substituted o-nitroaniline that serves as a key precursor for the synthesis of various fused heterocyclic systems. The core chemical transformation involves the reductive cyclization of the nitroaniline. The nitro group is first reduced to an amino group, which then undergoes an intramolecular or intermolecular condensation reaction with a suitable electrophile to form the heterocyclic ring. The bromine and fluorine atoms on the benzene ring offer opportunities for further functionalization through cross-coupling reactions and can modulate the biological activity of the final compounds.

Application in the Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][8] The general synthesis of quinoxalines from this compound involves a one-pot reductive cyclization with a 1,2-dicarbonyl compound.

General Reaction Scheme:

The synthesis proceeds via the in-situ formation of 3-bromo-4-fluoro-o-phenylenediamine, which then condenses with a 1,2-dicarbonyl compound (e.g., benzil) to yield the corresponding 7-bromo-8-fluoro-2,3-diphenylquinoxaline.

Caption: Synthetic workflow for quinoxalines.

Experimental Protocol: Synthesis of 7-Bromo-8-fluoro-2,3-diphenylquinoxaline

This protocol is adapted from general procedures for the synthesis of quinoxalines from o-nitroanilines.

Materials:

-

This compound

-

Benzil

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (5.0 eq) to the solution.

-

Slowly add concentrated hydrochloric acid with stirring.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reduction of the nitro group is complete, add benzil (1.0 eq) to the reaction mixture.

-

Continue to reflux for an additional 2-3 hours until the condensation is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 7-Bromo-8-fluoro-2,3-diphenylquinoxaline.

Quantitative Data (Representative)

| Product | Starting Material | Co-reactant | Yield (%) | Purity (%) |

| 7-Bromo-8-fluoro-2,3-diphenylquinoxaline | This compound | Benzil | 75-85 | >95 |

Note: Yields are representative and may vary based on reaction scale and optimization.

Application in the Synthesis of Benzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with a wide range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents.[5][6][9] The synthesis of benzimidazoles from this compound typically involves a one-pot reductive cyclization with an aldehyde.

General Reaction Scheme:

The reaction proceeds through the in-situ formation of 3-bromo-4-fluoro-o-phenylenediamine, which then condenses with an aldehyde (e.g., benzaldehyde) to form the 4-bromo-5-fluoro-2-phenyl-1H-benzimidazole.

Caption: Synthetic workflow for benzimidazoles.

Experimental Protocol: Synthesis of 4-Bromo-5-fluoro-2-phenyl-1H-benzimidazole

This protocol is based on general methods for the synthesis of 2-substituted benzimidazoles from o-nitroanilines.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium dithionite (Na₂S₂O₄)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend this compound (1.0 eq) and benzaldehyde (1.2 eq) in a mixture of ethanol and water.

-

Heat the mixture to reflux.

-

Add a solution of sodium dithionite (3.0 eq) in water dropwise to the refluxing mixture.

-

Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and adjust the pH to ~8-9 with a sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-Bromo-5-fluoro-2-phenyl-1H-benzimidazole.

Quantitative Data (Representative)

| Product | Starting Material | Co-reactant | Yield (%) | Purity (%) |

| 4-Bromo-5-fluoro-2-phenyl-1H-benzimidazole | This compound | Benzaldehyde | 70-80 | >97 |

Note: Yields are representative and may vary based on reaction scale and optimization.

Biological Significance of Bromo- and Fluoro- Substituted Heterocycles

The incorporation of bromine and fluorine atoms into the benzimidazole and quinoxaline scaffolds can significantly impact their biological activity.

-

Fluorine is known to enhance metabolic stability, improve binding affinity to target proteins by forming hydrogen bonds, and increase lipophilicity, which can improve cell membrane permeability.[7]

-

Bromine can also increase lipophilicity and can act as a heavy atom that can be useful in X-ray crystallography studies for determining the binding mode of the compound to its biological target.

The presence of these halogens on the heterocyclic core provides medicinal chemists with valuable tools to fine-tune the pharmacological properties of potential drug candidates.

Signaling Pathways and Experimental Workflows

The general workflow for utilizing this compound as a building block in drug discovery is outlined below.

Caption: Drug discovery workflow.

References

- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. impactfactor.org [impactfactor.org]

- 6. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. blogs.rsc.org [blogs.rsc.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Application Note: Synthesis of Novel Derivatives from 2-Bromo-3-fluoro-6-nitroaniline for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-3-fluoro-6-nitroaniline is a valuable starting material in medicinal chemistry due to its unique substitution pattern, which offers multiple points for diversification. The presence of a reactive bromine atom, an activating nitro group, and a nucleophilic aniline moiety allows for a range of chemical transformations. This application note provides detailed protocols for the synthesis of two key classes of derivatives from this compound: C-C coupled biaryl compounds via Suzuki-Miyaura coupling and C-N coupled compounds via Buchwald-Hartwig amination. These derivatives are of significant interest in drug discovery as scaffolds for kinase inhibitors, among other therapeutic targets.[1][2][3]

Core Synthetic Pathways

The primary synthetic strategies discussed leverage the reactivity of the C-Br bond for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the C-Br bond, making it amenable to oxidative addition in palladium catalytic cycles.

Figure 1: Synthetic workflow for the diversification of this compound.

Experimental Protocols

1. General Suzuki-Miyaura Coupling Protocol

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a C-C bond.[4][5]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]

-

Base (e.g., K₂CO₃, 2.0 equivalents)[3]

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

-

To a clean, dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent mixture to the vessel.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

2. General Buchwald-Hartwig Amination Protocol

This protocol details the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.[6][7][8]

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 1.5 equivalents)

-

Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a dry reaction flask.

-

Add the base, this compound (1.0 eq), and the amine (1.2 eq).

-

Add the anhydrous solvent.

-